molecular formula C10H10N4OS B2909376 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide CAS No. 709639-25-8

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide

Cat. No.: B2909376
CAS No.: 709639-25-8
M. Wt: 234.28
InChI Key: ZBFGAMHEQLEKAF-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2-Amino-5-phenyl-1,3-thiazole with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification .

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

    2-Amino-5-phenyl-1,3,4-thiadiazole: Another thiazole derivative with similar biological activities.

    2-Amino-4-aryl thiazole: Known for its potential as a 5-lipoxygenase inhibitor.

    2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Exhibits similar antimicrobial and anticancer properties.

Uniqueness: 2-Amino-5-phenyl-1,3-thiazole-4-carbohydrazide stands out due to its unique combination of amino and hydrazide functional groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-amino-5-phenyl-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-10-13-7(9(15)14-12)8(16-10)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFGAMHEQLEKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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